4-(5-溴-1H-吲哚-3-基)-2-丁酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

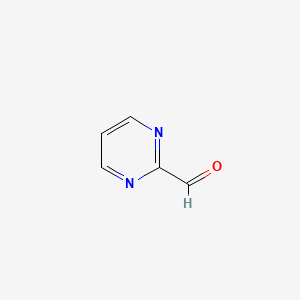

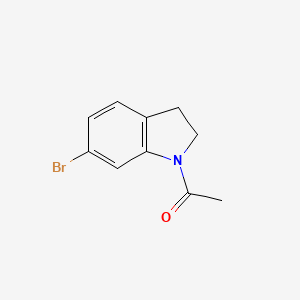

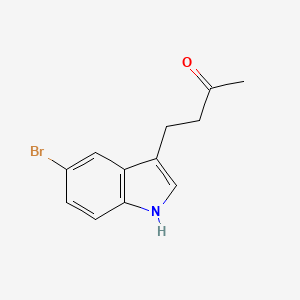

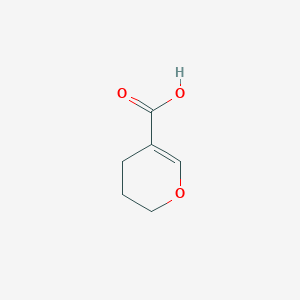

The compound "4-(5-bromo-1H-indol-3-yl)-2-butanone" is a brominated organic molecule that is structurally related to indole derivatives. While the specific compound is not directly mentioned in the provided papers, the related research involves brominated compounds and their synthesis, which can offer insights into the properties and reactivity of such molecules.

Synthesis Analysis

The synthesis of brominated butanone derivatives is a multi-step process involving bromination, condensation, and reduction reactions. For instance, the synthesis of a related compound, 4-(5-bromo-4-hydroxyphenyl-3-methoxy)-2-butanone, was achieved through the bromination of vanillin, followed by an aldol condensation with acetone, and a final reduction step using NaBH4 and NiCl2.6H2O in methanol . This method indicates that similar brominated butanone compounds can be synthesized through careful selection of starting materials and reagents, with the potential for high yields.

Molecular Structure Analysis

The molecular structure of brominated butanone derivatives is characterized by the presence of a bromine atom, which can significantly influence the reactivity and stereochemistry of the molecule. In the case of 4-aryl-3-bromo-2(5H)-furanones, the structure and stereochemistry were established using NMR techniques, demonstrating the importance of analytical methods in confirming the configuration of such compounds . Although the exact structure of "4-(5-bromo-1H-indol-3-yl)-2-butanone" is not discussed, the principles of structure determination would be similar.

Chemical Reactions Analysis

Brominated butanone compounds can participate in various chemical reactions due to the presence of reactive functional groups. The affinity label 3-bromo-2-butanone 1,4-bisphosphate, for example, was shown to irreversibly inactivate ribulosebisphosphate carboxylase by modifying an active-site residue, indicating that brominated butanones can act as electrophiles in biochemical contexts . This suggests that "4-(5-bromo-1H-indol-3-yl)-2-butanone" may also undergo reactions with nucleophilic sites in biological molecules or other chemical environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated butanones are influenced by their molecular structure. The presence of a bromine atom can increase molecular weight and may affect boiling and melting points. The reactivity of the carbonyl and bromine groups also plays a role in the compound's chemical behavior. For example, the synthesized 4-(5-bromo-4-hydroxyphenyl-3-methoxy)-2-butanone was tested as an attractant for fruit flies, indicating that such compounds can have practical applications based on their chemical properties . The specific physical and chemical properties of "4-(5-bromo-1H-indol-3-yl)-2-butanone" would need to be determined experimentally, but it is likely that they would be similar to those of related compounds.

科学研究应用

Synthesis and Biological Activities

Synthesis of Novel Indole-Based Compounds

Nazir等人(2018年)的研究描述了各种基于吲哚的化合物的合成,包括4-(1H-吲哚-3-基)丁酸衍生物。这些化合物表现出对尿酶酶的强烈抑制潜力,并具有轻微的细胞毒性,使它们在药物设计项目中具有价值 (Nazir et al., 2018)。

Aza-杂环化合物的性质

Hotsulia(2019年)的研究强调了吡咯,1,2,4-三唑和吲哚衍生物在药物开发中的重要性。这些杂环的组合增加了发现具有生物活性物质的可能性 (Hotsulia, 2019)。

作为抗糖尿病药物的潜力

Nazir等人(2018年)的另一项研究侧重于合成基于吲哚的混合氧代二唑骨架与N-取代乙酰胺。这些化合物通过抑制α-葡萄糖苷酶的活性进行了抗糖尿病潜力测试,显示出作为抗糖尿病药物的潜力 (Nazir et al., 2018)。

化学合成和分析

取代吲哚烷和吲哚的合成

Dunetz和Danheiser(2005年)报告了一种合成取代吲哚烷和吲哚的方法,这在化学合成中很重要,并在制药领域有应用 (Dunetz & Danheiser, 2005)。

炔烃的分子内环化

Zhang和Larock(2003年)描述了钯催化的炔烃的分子内环化,以产生各种γ-咔啉衍生物,展示了吲哚衍生物的化学多样性 (Zhang & Larock, 2003)。

其他应用

吸引果蝇的引诱剂

Pradika等人(2020年)合成了一种类似于4-(5-溴-1H-吲哚-3-基)-2-丁酮的化合物,并将其作为果蝇的引诱剂进行了测试,显示了其在害虫控制应用中的潜力 (Pradika et al., 2020)。

分子对接研究

合成的吲哚衍生物经过体外分子对接研究,针对不同的靶点,表明它们在靶向特定生物途径方面具有潜力 (Hotsulia, 2019)。

安全和危害

未来方向

The study of indole derivatives is a very active area of research, due to their prevalence in natural products and their wide range of biological activities. Future research on “4-(5-bromo-1H-indol-3-yl)-2-butanone” could involve exploring its synthesis, its reactivity, its potential biological activity, and its possible applications .

属性

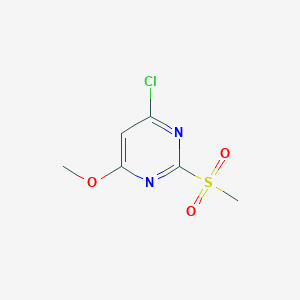

IUPAC Name |

4-(5-bromo-1H-indol-3-yl)butan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrNO/c1-8(15)2-3-9-7-14-12-5-4-10(13)6-11(9)12/h4-7,14H,2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMBGIWSHPOWWKL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC1=CNC2=C1C=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20455917 |

Source

|

| Record name | 4-(5-bromo-1H-indol-3-yl)-2-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20455917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5-bromo-1H-indol-3-yl)-2-butanone | |

CAS RN |

552314-85-9 |

Source

|

| Record name | 4-(5-bromo-1H-indol-3-yl)-2-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20455917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Methylbenzo[d]thiazol-2(3H)-one](/img/structure/B1338352.png)